![molecular formula C14H14FN5O B1438579 1-(2-aminoethyl)-5-(2-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1105197-02-1](/img/structure/B1438579.png)
1-(2-aminoethyl)-5-(2-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Overview
Description
The compound “1-(2-aminoethyl)-5-(2-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolopyrimidine moiety is an important drug-like scaffold, which has shown a wide range of clinical applications .
Molecular Structure Analysis
The molecular formula of the compound is C14H14FN5O . The InChI code is 1S/C14H14FN5O/c15-12-4-2-1-3-10 (12)8-19-9-17-13-11 (14 (19)21)7-18-20 (13)6-5-16/h1-4,7,9H,5-6,8,16H2 .Scientific Research Applications
Synthesis and Biological Activities
The synthesis of novel dihydropyrazolo[1,5-c]pyrimidin-7(3H)-one/-thione derivatives has been reported, showcasing their potential for diverse biological activities. These derivatives have demonstrated various pharmacological properties, including antiviral, antibacterial, antitumor, and anti-inflammatory effects. The study highlights the cardiovascular activity of dihydro derivatives of pyrazolo[1,5-c]pyrimidines and the broad spectrum of biological activities associated with pyrazolo[3,4-d]pyrimidine systems (Önal, Şahin, & Ceran, 2008).
Another study focuses on the synthesis and anticancer activity of new pyrazolo[3,4-d]pyrimidin-4-one derivatives. These compounds have shown significant antitumor activity, particularly against the MCF-7 human breast adenocarcinoma cell line, indicating their potential as therapeutic agents in cancer treatment (Abdellatif et al., 2014).
Furthermore, a novel series of pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. The structure-activity relationship analysis revealed that these compounds possess significant cytotoxic activity against cancer cell lines and 5-lipoxygenase inhibition, which could be valuable for developing new anti-inflammatory and anticancer therapies (Rahmouni et al., 2016).
Fluorinated Derivatives and Their Applications
Research on fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines has led to the synthesis of compounds with potential therapeutic applications. These studies provide insights into the chemical properties and potential uses of fluorinated compounds in medicinal chemistry (Eleev, Kutkin, & Zhidkov, 2015).
Mechanism of Action
properties
IUPAC Name |
1-(2-aminoethyl)-5-[(2-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN5O/c15-12-4-2-1-3-10(12)8-19-9-17-13-11(14(19)21)7-18-20(13)6-5-16/h1-4,7,9H,5-6,8,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNRFYQCSVZXIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=NN3CCN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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